(1S*,5R*)-6-(2-methoxyethyl)-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to (1S*,5R*)-6-(2-methoxyethyl)-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one typically involves ring opening followed by ring closure reactions. For instance, Halim and Ibrahim (2022) discussed the synthesis of a novel compound through such processes, highlighting the importance of spectral data and quantum studies in the synthesis process (Halim & Ibrahim, 2022).
Molecular Structure Analysis
The molecular structure of compounds in this category is usually established using various spectral methods. For example, the study by Vijayakumar and Sundaravadivelu (2005) on 1-Carbethoxy-2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1] nonan-9-ones included analysis using 1H and 13C NMR data, crucial for understanding the structural aspects of these compounds (Vijayakumar & Sundaravadivelu, 2005).
Chemical Reactions and Properties
The reactivity and chemical behavior of these compounds can be understood through studies on similar chemical structures. For instance, Khurana, Nand, and Saluja (2014) reported on the catalytic properties of 1,8-diazabicyclo[5.4.0]undec-7-ene, indicating the potential chemical reactions these compounds can undergo (Khurana, Nand, & Saluja, 2014).
Physical Properties Analysis
Physical properties such as solubility, melting point, and stability are crucial in understanding these compounds. Studies similar to Weber et al. (2001), which investigated the physical properties of related compounds, provide insights into how these factors play a role (Weber, Morgenstern, Hegetschweiler, & Schmalle, 2001).
Chemical Properties Analysis
Chemical properties like reactivity, bond formation, and interaction with other compounds are critical. Research such as that by Jiang et al. (2012), which focuses on the synthesis and optical properties of related compounds, offers valuable information on the chemical properties of these complex structures (Jiang, Liu, Lv, & Zhao, 2012).
properties
IUPAC Name |
(1S,5R)-6-(2-methoxyethyl)-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3/c1-24-8-7-21-12-6-5-11(16(21)22)9-20(10-12)17(23)15-13-3-2-4-14(13)18-19-15/h11-12H,2-10H2,1H3,(H,18,19)/t11-,12+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQUZSDPYCEGAU-NWDGAFQWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2CCC(C1=O)CN(C2)C(=O)C3=NNC4=C3CCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)C3=NNC4=C3CCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,5R)-6-(2-methoxyethyl)-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
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